2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a tetrahydrofuran moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Pyridine Ring: Pyridine derivatives are often synthesized through condensation reactions.
Coupling Reactions: The individual ring systems are then coupled using reagents such as coupling agents and catalysts under controlled conditions.
Final Assembly: The final compound is assembled through a series of reactions that may include amide bond formation and other functional group transformations.
Chemical Reactions Analysis
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds share the piperidine ring structure and have similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings are widely studied for their chemical and biological properties.
Tetrahydrofuran Derivatives: These compounds are known for their stability and versatility in various chemical reactions.
The uniqueness of this compound lies in its multi-ring structure, which provides a diverse range of chemical and biological activities.
Properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-4-7-18(8-5-15)13-25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-6-16(2)12-17(19)3/h4-12H,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMELFMUXANRITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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